Cas no 13602-91-0 (3-hydroxy-2-methyl-4-Pyridinecarbonitrile)
3-hydroxy-2-methyl-4-Pyridinecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-hydroxy-2-methyl-4-Pyridinecarbonitrile
- 3-hydroxy-2-methylpyridine-4-carbonitrile
- SCHEMBL1975863
- 13602-91-0
- MFCD13175865
- BS-36785
- DTXSID20514033
- 3-Hydroxy-2-methylisonicotinonitrile
- 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl-
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- MDL: MFCD13175865
- Inchi: 1S/C7H6N2O/c1-5-7(10)6(4-8)2-3-9-5/h2-3,10H,1H3
- InChI Key: DWMCMHYZWSJPCJ-UHFFFAOYSA-N
- SMILES: OC1=C(C#N)C=CN=C1C
Computed Properties
- Exact Mass: 134.048012819g/mol
- Monoisotopic Mass: 134.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 56.9Ų
3-hydroxy-2-methyl-4-Pyridinecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB514375-250 mg |
3-Hydroxy-2-methylisonicotinonitrile |
13602-91-0 | 250MG |
€321.00 | 2022-07-29 | ||
| abcr | AB514375-1 g |
3-Hydroxy-2-methylisonicotinonitrile |
13602-91-0 | 1g |
€529.00 | 2022-07-29 | ||
| eNovation Chemicals LLC | Y1265225-1g |
4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- |
13602-91-0 | 95% | 1g |
$500 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1265225-5g |
4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- |
13602-91-0 | 95% | 5g |
$1995 | 2024-06-07 | |
| abcr | AB514375-250mg |
3-Hydroxy-2-methylisonicotinonitrile; . |
13602-91-0 | 250mg |
€357.80 | 2024-08-02 | ||
| abcr | AB514375-1g |
3-Hydroxy-2-methylisonicotinonitrile; . |
13602-91-0 | 1g |
€587.60 | 2024-08-02 | ||
| eNovation Chemicals LLC | Y1265225-1g |
4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- |
13602-91-0 | 95% | 1g |
$500 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1265225-5g |
4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- |
13602-91-0 | 95% | 5g |
$1995 | 2025-02-20 | |
| 1PlusChem | 1P007NIZ-1g |
4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- |
13602-91-0 | 95% | 1g |
$382.00 | 2025-02-22 | |
| 1PlusChem | 1P007NIZ-5g |
4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- |
13602-91-0 | 95% | 5g |
$1527.00 | 2025-02-22 |
3-hydroxy-2-methyl-4-Pyridinecarbonitrile Suppliers
3-hydroxy-2-methyl-4-Pyridinecarbonitrile Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-hydroxy-2-methyl-4-Pyridinecarbonitrile
3-Hydroxy-2-Methyl-4-Pyridinecarbonitrile (CAS No. 13602-91-0): An Overview of Its Properties, Applications, and Recent Research
3-Hydroxy-2-methyl-4-pyridinecarbonitrile (CAS No. 13602-91-0) is a versatile compound with significant applications in the fields of medicinal chemistry, biochemistry, and materials science. This molecule, characterized by its unique structural features, has garnered attention for its potential therapeutic properties and its role in various biological processes. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 3-hydroxy-2-methyl-4-pyridinecarbonitrile.
Chemical Structure and Properties
3-Hydroxy-2-methyl-4-pyridinecarbonitrile is a heterocyclic compound with the molecular formula C8H7N2O. The molecule consists of a pyridine ring substituted with a hydroxyl group at the 3-position, a methyl group at the 2-position, and a cyano group at the 4-position. These functional groups contribute to the compound's unique chemical properties and reactivity. The presence of the hydroxyl group imparts polarity and hydrogen-bonding capabilities, while the cyano group enhances its electron-withdrawing nature and reactivity in various chemical reactions.
The physical properties of 3-hydroxy-2-methyl-4-pyridinecarbonitrile include a melting point of approximately 155°C and a solubility profile that allows it to dissolve in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). These properties make it suitable for use in various chemical and biological assays.
Synthesis Methods
The synthesis of 3-hydroxy-2-methyl-4-pyridinecarbonitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-methylpyridine with cyanogen bromide in the presence of a base such as potassium hydroxide. This reaction leads to the formation of the nitrile intermediate, which is then hydrolyzed to introduce the hydroxyl group. Another approach involves the condensation of 2-methylpyridine with glycolic acid followed by dehydration to form the nitrile derivative.
In recent years, green chemistry principles have been applied to develop more environmentally friendly synthesis methods for 3-hydroxy-2-methyl-4-pyridinecarbonitrile. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation. Additionally, catalysts such as metal nanoparticles have been used to enhance the efficiency and selectivity of these reactions.
Biological Activities and Therapeutic Potential
3-Hydroxy-2-methyl-4-pyridinecarbonitrile has been studied for its potential therapeutic applications due to its ability to modulate various biological processes. One area of significant interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that 3-hydroxy-2-methyl-4-pyridinecarbonitrile may have potential as an anti-inflammatory agent for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 3-hydroxy-2-methyl-4-pyridinecarbonitrile has also been investigated for its antioxidant properties. Studies have demonstrated that it can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. This property makes it a promising candidate for preventing or treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Clinical Trials and Safety Profile
The safety profile of 3-hydroxy-2-methyl-4-pyridinecarbonitrile has been evaluated in preclinical studies using animal models. These studies have generally shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
Clinical trials are currently underway to evaluate the therapeutic potential of 3-hydroxy-2-methyl-4-pyridinecarbonitrile. Early results from phase I trials have shown promising outcomes in terms of safety and pharmacokinetic profiles. Phase II trials are expected to provide more detailed information on its efficacy in specific disease conditions.
Recent Research Advancements
The field of medicinal chemistry continues to advance our understanding of 3-hydroxy-2-methyl-4-pyridinecarbonitrile. Recent studies have explored its potential as a lead compound for drug development. For example, researchers have synthesized derivatives of this compound by modifying the substituents on the pyridine ring to enhance its biological activity or improve its pharmacological properties.
In addition to drug development, there is growing interest in using 3-hydroxy-2-methyl-4-pyridinecarbonitrile strong > as a probe molecule for studying biological processes at the cellular level. Its ability to interact with specific protein targets makes it valuable for elucidating signaling pathways involved in inflammation, oxidative stress, and other physiological processes.
Conclusion
3-Hydroxy-2-methyl-4-pyridinecarbonitrile strong > (CAS No. 13602-91-0) is a multifaceted compound with diverse applications in medicinal chemistry, biochemistry, and materials science. Its unique chemical structure endows it with valuable properties such as anti-inflammatory activity, antioxidant capacity, and potential therapeutic benefits. Ongoing research continues to uncover new insights into its mechanisms of action and expand its utility in various scientific fields.
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